罗伐替林

描述

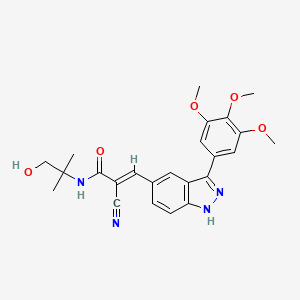

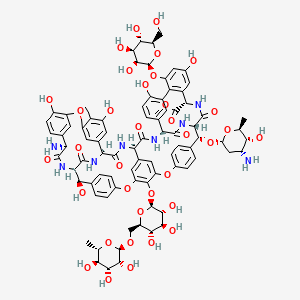

Rovatirelin is an orally active and brain-penetrant thyrotropin-releasing hormone (TRH) mimetic . It has a higher receptor affinity than taltirelin .

Synthesis Analysis

The synthesis of Rovatirelin involves several steps. The N-terminus fragments (4S)-2-Oxooxazolidine-4-carboxylic acid (3a) and (4S,5R)-5-Methyl-2-oxooxazolidine-4-carboxylic acid (3b) are synthesized from N-benzyloxycarbonyl-L-serine and N-benzyloxycarbonyl-L-threonine respectively .Molecular Structure Analysis

Rovatirelin has a molecular formula of C16H22N4O4S . Its molecular weight is 366.44 . The InChI key for Rovatirelin is WTXWDXWZGJGIHV-URBCHYCLSA-N .Physical And Chemical Properties Analysis

Rovatirelin is a white to beige powder . It is soluble in DMSO at 2 mg/mL . It should be stored at a temperature of 2-8°C .科学研究应用

对小鼠共济失调模型中共济失调的影响: 罗伐替林在遗传性共济失调小鼠模型中显示出剂量依赖性地降低跌落指数,表明其有可能改善脊髓小脑共济失调 (SCA) 模型动物的运动功能。研究发现,其作用比在日本临床上用于治疗 SCD 的他替林更强 (Ijiro et al., 2020).

小脑共济失调的临床试验: 两项 3 期临床试验调查了罗伐替林对 SCD 导致的小脑共济失调患者的疗效。结果表明,罗伐替林是 SCD 的潜在有效治疗选择,尽管在这些研究中主要终点显示罗伐替林与安慰剂之间没有显着差异 (Nishizawa et al., 2020).

对中枢去甲肾上腺素能系统的影响: 一项关于罗伐替林的电生理和药理作用的研究表明,它通过中枢去甲肾上腺素能系统发挥中枢神经系统 (CNS) 介导的作用。这些发现表明罗伐替林比他替林具有更强的作用,表明其在 SCD 患者中具有治疗潜力 (Ijiro et al., 2015).

在大鼠模型中改善运动功能障碍: 在散发性 SCD 大鼠模型中,罗伐替林显着降低跌落指数并增加运动活性,表明其有可能改善运动功能障碍。该研究还强调了乙酰胆碱和多巴胺神经传递在罗伐替林介导的作用中的作用 (Ijiro et al., 2022).

非临床药代动力学特征: 一项研究调查了罗伐替林的药代动力学特征,重点介绍了其口服生物利用度、脑渗透性和代谢稳定性。这些发现支持罗伐替林作为 SCD 治疗的改善潜力,与他替林相比 (Kobayashi et al., 2019).

与伊曲康唑的药物相互作用: 对罗伐替林药代动力学的研究揭示了与伊曲康唑(CYP3A4/5 和 P-糖蛋白抑制剂)的相互作用。本研究提供了对罗伐替林药物-药物相互作用潜力的见解 (Kobayashi et al., 2020).

作用机制

属性

IUPAC Name |

(4S,5S)-5-methyl-N-[(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-2-oxo-1,3-oxazolidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4S/c1-9-4-3-5-20(9)15(22)12(6-11-7-25-8-17-11)18-14(21)13-10(2)24-16(23)19-13/h7-10,12-13H,3-6H2,1-2H3,(H,18,21)(H,19,23)/t9-,10+,12+,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXWDXWZGJGIHV-URBCHYCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1C(=O)C(CC2=CSC=N2)NC(=O)C3C(OC(=O)N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCN1C(=O)[C@H](CC2=CSC=N2)NC(=O)[C@@H]3[C@@H](OC(=O)N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174385 | |

| Record name | Ravatirelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rovatirelin | |

CAS RN |

204386-76-5 | |

| Record name | Rovatirelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204386765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rovatirelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15338 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ravatirelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROVATIRELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DL0X410PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

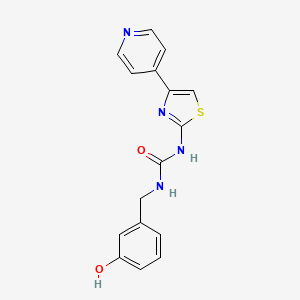

![(3-((3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol](/img/structure/B610504.png)